(1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Description

BenchChem offers high-quality (1R,3S)-3-Methylamino-cyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Methylamino-cyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-(methylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRLUNHNWJYPLG-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC[C@H](C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Advanced Drug Discovery

Executive Overview

In the landscape of modern medicinal chemistry, the shift towards topologically complex, sp3-rich scaffolds has driven the demand for rigid, stereochemically defined building blocks. (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) represents a highly specialized chiral intermediate. Featuring a secondary amine and a secondary hydroxyl group arranged in a precise 1,3-cis configuration, this molecule serves as a bifunctional pharmacophore vector. Its primary utility lies in its ability to lock functional groups into a predictable spatial orientation, thereby minimizing the entropic penalty upon target binding—a critical factor in the design of highly selective kinase inhibitors and GPCR modulators [1].

Stereochemical and Conformational Dynamics

The structural integrity of (1R,3S)-3-Methylamino-cyclohexanol is dictated by the thermodynamics of the cyclohexane ring. In a 1,3-disubstituted cyclohexane system, the cis configuration allows both substituents to occupy equatorial positions simultaneously.

When analyzing the conformational equilibrium of the (1R,3S) enantiomer, the diequatorial (e,e) chair conformation is overwhelmingly favored over the diaxial (a,a) chair.

-

The Causality of Stability: If the ring were to undergo a chair flip to the (a,a) conformation, the methylamino and hydroxyl groups would be forced into a 1,3-diaxial relationship. This orientation generates severe steric clashes (1,3-diaxial interactions) and destabilizes the molecule. Consequently, the (e,e) conformation acts as a rigid, pre-organized scaffold [2].

-

Impact on Drug Design: By utilizing the (1R,3S) isomer, medicinal chemists can reliably project the methylamino and hydroxyl vectors outward from the ring equator. This predictable geometry is essential for coordinating with specific hydrogen-bond donors/acceptors within a protein's binding pocket without the energetic cost of ligand reorganization [3].

Physicochemical Parameters

The quantitative data for the hydrochloride salt of this chiral building block is summarized below to facilitate formulation and handling comparisons.

| Property | Value |

| Compound Name | (1R,3S)-3-Methylamino-cyclohexanol hydrochloride |

| CAS Registry Number | 2331211-61-9 |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| Stereochemistry | (1R,3S) - cis configuration |

| Physical State | Solid (Crystalline Powder) |

| Preferred Conformation | Diequatorial (e,e) |

| Storage Conditions | 15–30°C (Desiccated, inert atmosphere) |

Self-Validating Synthetic Workflow

The isolation of the pure (1R,3S) enantiomer from a racemic mixture requires a rigorously controlled asymmetric resolution process. The following protocol details the synthesis, chiral resolution, and salt formation, embedding validation checkpoints to ensure system integrity[4].

Protocol: Synthesis and Chiral Resolution

Step 1: Reductive Amination (Racemic Core Generation)

-

Charge a dry reactor with 3-hydroxycyclohexanone (1.0 eq) and methylamine (2.0 eq, 33% solution in absolute ethanol).

-

Causality: The use of excess methylamine drives the equilibrium toward the imine intermediate and suppresses the formation of undesired tertiary amine byproducts.

-

-

Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise.

-

Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1, KMnO₄ stain). The complete consumption of the UV-active ketone spot confirms successful reduction to the racemic cis/trans 3-methylamino-cyclohexanol.

Step 2: Chiral Resolution via Fractional Crystallization

-

Concentrate the crude amine and dissolve it in a minimal volume of boiling methanol.

-

Add a hot methanolic solution of L-(+)-tartaric acid (1.0 eq).

-

Causality: L-tartaric acid acts as a chiral resolving agent. It forms a highly crystalline diastereomeric salt specifically with the (1R,3S) enantiomer, exploiting differential solubility to drive the separation.

-

-

Allow the solution to cool ambiently at a rate of 5°C/hour until it reaches 4°C.

-

Validation Checkpoint: Filter the resulting crystals and analyze the free-based aliquot via Chiral HPLC. A diastereomeric excess (de) of >98% validates the resolution. If de < 98%, perform a secondary recrystallization from a methanol/acetone gradient.

Step 3: Free-Basing and Hydrochloride Salt Formation

-

Suspend the pure (1R,3S)-amine L-tartrate salt in distilled water and adjust the aqueous phase to pH 12 using 2M NaOH. Extract with dichloromethane (3 x 50 mL).

-

Causality: Elevating the pH ensures complete deprotonation of the tartrate salt, allowing the neutral secondary amine to partition efficiently into the organic phase.

-

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool to 0°C.

-

Introduce 2M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases.

-

Validation Checkpoint: Isolate the white crystalline powder. Confirm the final structural integrity and (1R,3S) stereochemistry via ¹H-NMR (D₂O) and specific rotation polarimetry.

Process Visualization

The logical flow of the synthesis and resolution process is mapped below.

Fig 1: Asymmetric synthesis and isolation workflow of (1R,3S)-3-Methylamino-cyclohexanol HCl.

Applications in Medicinal Chemistry

The integration of (1R,3S)-3-Methylamino-cyclohexanol into drug discovery pipelines is primarily driven by its utility as a conformationally restricted linker. In the development of targeted therapeutics, such as Hsp90 inhibitors or CNS-active agents, the spatial arrangement of hydrogen bond donors and acceptors is paramount [3].

By coupling the secondary amine of this scaffold to a core heterocycle (e.g., via SₙAr or Buchwald-Hartwig amination), chemists can direct the equatorial hydroxyl group into solvent-exposed regions or specific polar pockets of a target enzyme. The hydrochloride salt form (CAS: 2331211-61-9) is specifically utilized during early-stage library synthesis due to its enhanced bench stability, resistance to atmospheric oxidation, and superior solubility in polar aprotic solvents compared to its free-base counterpart [1][4].

References

-

Fiveable: Organic Chemistry - Conformations of Disubstituted Cyclohexanes: 1,3-Diaxial Interactions and Stability. URL:[Link][1][2]

-

National Center for Biotechnology Information (NCBI) PMC - Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Selective Scaffold. URL:[Link][3]

Sources

An In-Depth Technical Guide to (1R,3S)-3-(methylamino)cyclohexan-1-ol Hydrochloride: Nomenclature, Stereocontrolled Synthesis, and Analytical Validation

Abstract

This technical guide provides a comprehensive analysis of (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride, a chiral cyclohexylamine derivative of significant interest as a building block in pharmaceutical development. The precise three-dimensional arrangement of its functional groups is critical, as stereochemistry profoundly influences pharmacological activity and toxicological profiles. This document delineates the formal IUPAC nomenclature, elucidates the stereochemical configuration, presents a representative stereocontrolled synthetic strategy, and details rigorous analytical protocols for structural and stereochemical validation. The guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this and related chiral molecules.

Nomenclature and Structural Elucidation

The precise naming and structural representation of a chiral molecule are foundational to its study. Ambiguity in nomenclature can lead to significant errors in synthesis, analysis, and biological evaluation.

IUPAC Name Determination

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride . Let's deconstruct this name:

-

cyclohexan-1-ol : This defines the core scaffold as a six-membered saturated carbon ring with a hydroxyl (-OH) group. The "-1-" assigns the hydroxyl-bearing carbon as the first position for numbering.

-

3-(methylamino) : This indicates a methylamino (-NHCH₃) group is attached to the third carbon of the cyclohexane ring.

-

(1R,3S) : This is the stereochemical descriptor that defines the absolute configuration at the two chiral centers, carbons 1 and 3. The 'R' (from the Latin rectus, right) and 'S' (from the Latin sinister, left) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

hydrochloride : This signifies that the basic methylamino group is protonated and forms an ionic salt with a chloride anion (Cl⁻). This salt form often improves the compound's stability, crystallinity, and aqueous solubility.

The (1R,3S) configuration dictates a cis relationship between the hydroxyl and methylamino groups, meaning they are oriented on the same face of the cyclohexane ring. This relative stereochemistry is a critical feature of the molecule's overall topology.[1]

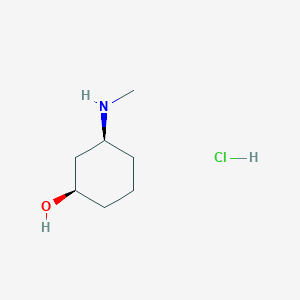

Structural Representation

A clear visual representation is essential for understanding the molecule's three-dimensional nature.

Caption: 2D structure of (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for laboratory handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride | [2] |

| CAS Number | 2331211-61-9 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [3][4] |

| Molecular Weight | 165.66 g/mol | [2][3] |

| Appearance | Typically an off-white to white solid | [5] |

| Parent Compound M.W. | 129.20 g/mol | [6] |

Stereocontrolled Synthesis and Mechanistic Insights

The synthesis of a specific stereoisomer like (1R,3S)-3-(methylamino)cyclohexan-1-ol requires precise control over the formation of its two chiral centers. While multiple synthetic routes are possible, a common strategy involves the stereoselective reduction of a functionalized cyclohexanone precursor. The following represents a plausible and illustrative workflow.

Causality in Synthetic Design: The choice of reagents and reaction sequence is dictated by the need to control the stereochemistry at C1 and C3.

-

Starting Material: A prochiral cyclohexanone derivative is often selected to allow for the sequential and controlled introduction of the two stereocenters.

-

Reductive Amination: This is a highly efficient method for forming C-N bonds. The use of a chiral auxiliary or catalyst can induce stereoselectivity. Alternatively, reduction of an intermediate oxime or imine can be controlled by bulky reducing agents that favor attack from the less sterically hindered face, establishing the desired relative stereochemistry.

-

Hydroxyl Group Stereocontrol: The reduction of the ketone to form the C1 hydroxyl group must also be stereoselective. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can be used, with the stereochemical outcome often depending on the steric environment created by existing substituents on the ring.

-

Salt Formation: The final step involves reacting the free base with hydrochloric acid to form the stable, crystalline hydrochloride salt, which also facilitates purification.

Caption: Representative workflow for stereocontrolled synthesis.

Protocols for Stereochemical Validation

Asserting the correct stereochemistry requires rigorous analytical proof. A multi-pronged approach using both chromatographic and spectroscopic techniques provides the highest level of confidence. This is a self-validating system where orthogonal methods must yield consistent results.[7]

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers and diastereomers by exploiting differential interactions with a chiral stationary phase (CSP). This method is quantitative and ideal for determining stereoisomeric purity (e.g., enantiomeric excess or diastereomeric ratio).

Detailed Methodology:

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral amines and alcohols.

-

Mobile Phase Optimization:

-

Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

To improve peak shape and resolution for the basic amine, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), typically 0.1%.[7]

-

Systematically vary the ratio of hexane to isopropanol to achieve baseline separation of all potential stereoisomers.

-

-

Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a sample to the free base form for optimal chromatography on certain columns.

-

Analysis: Inject the sample onto the equilibrated HPLC system. Record the chromatogram.

-

Data Interpretation: Identify the peaks corresponding to each stereoisomer by running analytical standards if available. The peak area is used to calculate the diastereomeric ratio and/or enantiomeric excess (% ee). For the target compound, the goal is to see a single major peak corresponding to the (1R,3S) isomer.

Protocol 2: NMR Spectroscopy for Absolute Configuration

Principle: While standard ¹H or ¹³C NMR confirms the molecular structure and relative stereochemistry (via techniques like NOE), it cannot determine the absolute configuration. Derivatization with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), creates diastereomers that exhibit distinct and predictable NMR chemical shifts, allowing for the assignment of absolute stereochemistry.[7]

Detailed Methodology:

-

Derivatization:

-

Divide the amine sample into two portions.

-

React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine) to form the respective diastereomeric Mosher's amides. The reaction occurs at the secondary amine.

-

-

Purification: Purify the resulting diastereomeric amides via column chromatography to remove excess reagents.

-

¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

-

Data Interpretation:

-

Carefully assign the protons on the cyclohexane ring, particularly those close to the newly formed amide stereocenter (C3).

-

According to the Mosher model, the phenyl group of the MTPA reagent creates a shielded cone. Protons on one side of the C3-N bond will be shifted upfield (lower ppm) and protons on the other side will be shifted downfield (higher ppm).

-

By comparing the chemical shifts (Δδ = δS - δR) of protons in the (S)-MTPA amide versus the (R)-MTPA amide, the absolute configuration of the C3 stereocenter can be determined.

-

Caption: Analytical workflow for stereochemical validation.

Significance in Drug Development

(1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride is primarily valued as a chiral building block . Its rigid cyclic structure and defined stereochemical presentation of hydroxyl and methylamino groups make it an ideal starting point for synthesizing more complex molecules with specific three-dimensional pharmacophores.

The stereochemistry of drug molecules is paramount, as different stereoisomers can exhibit vastly different binding affinities for biological targets, metabolic pathways, and off-target toxicities.[8] The cyclohexanol motif, in particular, is present in numerous pharmacologically active compounds. For instance, various substituted cyclohexanol derivatives have demonstrated potent activity as antiparkinsonian agents, where the specific stereoisomeric configuration was shown to be essential for the desired biological effect.[9][10] The (1R,3S) configuration of the title compound ensures that when it is incorporated into a larger molecule, the substituents are oriented in a precise and predetermined manner, which is critical for achieving optimal interaction with a target enzyme or receptor active site.

Conclusion

(1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride is a well-defined chemical entity whose value in research and drug development is intrinsically linked to its specific stereochemistry. Its formal IUPAC name, (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride, unambiguously describes its structure, including the absolute configuration at its two chiral centers. The synthesis of this compound requires carefully designed, stereocontrolled methodologies. Furthermore, its structural and stereochemical integrity must be confirmed through a robust, multi-technique analytical approach, combining chiral chromatography and advanced NMR methods. As a chiral building block, it provides a reliable and stereochemically pure foundation for the synthesis of novel and potent pharmaceutical agents.

References

-

PubChem. (1R,3S)-3-Aminocyclohexanol. [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]

-

PubMed. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. [Link]

-

ResearchGate. Highly Potent Activity of (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in Animal Models of Parkinson's Disease. [Link]

Sources

- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3R)-3-Methylamino-cyclohexanol hydrochloride | 2331211-45-9 [sigmaaldrich.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 2097068-50-1|(1R,3S)-3-Methylamino-cyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 5. (1S,3R)-3-Methylamino-cyclohexanol hydrochloride | 2331211-45-9 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 9. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Applications of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Advanced Drug Discovery

Abstract

In modern medicinal chemistry, the selection of chiral building blocks is a critical determinant of an Active Pharmaceutical Ingredient's (API) pharmacokinetic profile, target affinity, and metabolic stability. As a Senior Application Scientist, I frequently leverage (1R,3S)-3-Methylamino-cyclohexanol hydrochloride as a privileged scaffold. This whitepaper provides an in-depth technical analysis of its applications—ranging from kinase inhibitors to respiratory agents—detailing the causality behind its structural advantages, presenting comparative data, and outlining self-validating experimental protocols for its integration into drug discovery pipelines.

Introduction: The Structural Rationale

The compound (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) is a highly pure chiral synthon characterized by a cyclohexane ring substituted with a secondary amine and a secondary alcohol[1].

The Causality of Stereochemistry: The specific (1R,3S) configuration dictates a precise 3D spatial orientation. When grafted onto a pharmacophore, the hydroxyl group acts as a highly directional hydrogen-bond donor/acceptor (crucial for interacting with kinase hinge regions), while the methylamino group provides a sterically defined vector for covalent attachment to the core scaffold.

The Causality of the Hydrochloride Salt: Free secondary amines are notoriously prone to oxidation, can be hygroscopic, and often present as viscous oils that complicate precise stoichiometric weighing. Utilizing the hydrochloride salt ensures a free-flowing, bench-stable solid with predictable molarity, safeguarding the integrity of high-throughput synthesis workflows[1].

Core Application I: Scaffolding for Kinase Inhibitors (Mnk1/Mnk2)

A primary application of this building block is in the development of thienopyrimidine-based inhibitors targeting Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1/Mnk2)[2].

Mnk1 and Mnk2 are critical regulators of mRNA translation, specifically phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) and AU-rich element (ARE)-binding proteins like hnRNP A1. This phosphorylation cascade directly enhances the translation of pro-inflammatory cytokines such as TNF-α, making Mnk inhibitors highly sought after for treating inflammatory diseases and aggressive cancers (e.g., glioblastoma and non-small cell lung cancer)[3].

By incorporating the (1R,3S)-3-Methylamino-cyclohexanol moiety into the thienopyrimidine core, researchers achieve three causal benefits[2]:

-

Enhanced Solubility: The polar hydroxyl group disrupts the planarity and lipophilicity of the flat heteroaromatic core.

-

Metabolic Stability: The rigid cyclohexane ring is significantly less susceptible to oxidative deamination by cytochrome P450 enzymes compared to linear aliphatic amines.

-

Target Affinity: The (1R,3S) conformation locks the molecule into a bioactive pose that perfectly occupies the ATP-binding pocket of Mnk1/2.

Fig 1: Mnk1/2 signaling pathway and targeted inhibition via (1R,3S)-scaffolded APIs.

Core Application II: Respiratory Agents (Secretolytics)

Historically and currently, substituted cyclohexylamines are vital in the synthesis of secretolytic and antitussive agents. A classic example is the synthesis of halo-substituted hydroxybenzyl-amines[4].

Mechanism & Causality: These agents function by stimulating the production of alveolar surfactant (the anti-atelectasis factor) in the lungs. The (1R,3S)-3-Methylamino-cyclohexanol building block is reacted with a benzyl bromide derivative. The resulting compound benefits from the lipophilic cyclohexane ring, which enhances cellular membrane permeability in the respiratory tract, while the secondary alcohol provides the necessary polarity to interact with the aqueous mucosal layer and specific secretolytic receptors[4].

Comparative Physicochemical Data

To quantify the advantages of using the (1R,3S)-3-Methylamino-cyclohexanol scaffold over traditional linear amines, we evaluate key physicochemical parameters that dictate drug-likeness (Lipinski’s Rule of Five).

| Parameter | Linear Aliphatic Amine (e.g., N-Methylpropanolamine) | (1R,3S)-3-Methylamino-cyclohexanol | Causality / Impact on Drug Development |

| Conformational Flexibility | High (Multiple rotatable bonds) | Low (Rigid chair conformation) | Rigidity reduces the entropic penalty upon target binding, increasing affinity. |

| Topological Polar Surface Area (TPSA) | ~32 Ų | ~32 Ų | Equivalent polarity, but the cyclic structure shields the polar groups optimally. |

| Metabolic Liability | High (Prone to rapid N-dealkylation) | Low (Steric hindrance by the ring) | Extends the in vivo half-life of the API, reducing required dosing frequency. |

| Salt Formation | Often yields hygroscopic oils | Yields highly crystalline HCl salts | Ensures batch-to-batch reproducibility and long-term storage stability[1]. |

Validated Experimental Workflows

As an application scientist, I emphasize that every protocol must be a self-validating system . The following workflows detail the integration of the building block, explaining the "why" behind every step.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

This protocol details the coupling of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride to a heteroaryl chloride (e.g., a thienopyrimidine core)[2].

-

Free Base Liberation: Suspend 1.0 eq of the heteroaryl chloride and 1.2 eq of (1R,3S)-3-Methylamino-cyclohexanol HCl in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively strips the HCl from the cyclohexanol building block to liberate the reactive secondary amine without competing for the electrophilic site on the heteroaryl chloride.

-

-

Microwave Irradiation: Seal the vessel and heat via microwave irradiation at 120°C for 20 minutes.

-

Causality: The secondary amine on a cyclohexane ring is sterically hindered. Conventional thermal heating often leads to prolonged reaction times and degradation. Microwave irradiation provides rapid, uniform energy to overcome the high activation energy barrier of the SNAr reaction.

-

-

Self-Validation (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

-

Causality: This creates a self-validating loop. You must confirm the disappearance of the starting mass and the appearance of the product mass (M+H)⁺. If unreacted starting material remains, the system dictates adding 0.5 eq more amine and re-irradiating, preventing downstream purification failures.

-

-

Workup & Purification: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via Preparative-HPLC.

Fig 2: Self-validating synthetic workflow for integrating the (1R,3S) building block.

Protocol 2: Reductive Amination for Secretolytic Agents

This protocol outlines the synthesis of benzylamine derivatives[4].

-

Imine Formation: Combine 1.0 eq of 3,5-dibromo-salicylaldehyde and 1.1 eq of (1R,3S)-3-Methylamino-cyclohexanol HCl in absolute ethanol. Add a catalytic amount of formic acid.

-

Causality: The mild acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and highly susceptible to nucleophilic attack by the liberated amine.

-

-

Selective Reduction: Stir for 3 hours, then carefully add 1.5 eq of Sodium Borohydride (NaBH₄) at 0°C.

-

Causality: NaBH₄ is chosen specifically over stronger reducing agents (like LiAlH₄) or catalytic hydrogenation (Pd/C) because it selectively reduces the intermediate imine to the amine without causing reductive dehalogenation of the crucial bromo-substituents on the aromatic ring[4].

-

-

Validation & Crystallization: Quench with 2N NaOH, extract, and acidify the organic layer with ethanolic HCl to crystallize the final API as a stable hydrochloride salt. Validate purity via ¹H-NMR (checking for the disappearance of the aldehyde proton at ~9.8 ppm).

Conclusion

The strategic implementation of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride transcends basic organic synthesis; it is a calculated maneuver in rational drug design. By understanding the causality behind its stereochemistry and salt form, application scientists can engineer APIs with superior metabolic stability, enhanced target affinity (such as in Mnk1/2 inhibition), and optimal physicochemical properties. Employing self-validating protocols ensures that the integration of this chiral building block is both reproducible and scalable, accelerating the pathway from benchtop discovery to clinical viability.

Sources

- 1. 3-methylamino butanamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. WO2011104334A1 - 4 - [cycloalkyloxy (hetero) arylamino] thieno [2, 3 - d] pyrimidines having mnkl/ mnk2 inhibiting activity for pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Mnk Inhibitors: a Patent Review [ouci.dntb.gov.ua]

- 4. US4073942A - Halo-substituted hydroxybenzyl-amines as secretolytic agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Modern Drug Discovery

Introduction: The Strategic Importance of sp³-Rich Chiral Scaffolds

In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich scaffolds—a movement often termed "escaping flatland." Incorporating bifunctional chiral building blocks like (1R,3S)-3-Methylamino-cyclohexanol hydrochloride provides rigid, predictable three-dimensional vectors that enhance target specificity and physicochemical properties[1].

This technical guide explores the structural nuances, mechanistic advantages, and synthetic applications of this specific stereoisomer, providing actionable protocols for drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline properties of the building block is crucial for predicting its behavior during late-stage functionalization and within biological systems. The (1R,3S) stereochemistry dictates a cis-1,3-disubstitution pattern on the cyclohexane ring, which is foundational to its 3D conformation[2].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (1R,3S)-3-Methylamino-cyclohexanol hydrochloride |

| CAS Number | 2331211-61-9[1] |

| Molecular Formula | C₇H₁₅NO · HCl |

| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Free Base) |

| Stereochemistry | 1R, 3S (cis-configuration) |

| Key Functional Groups | Secondary Amine, Secondary Alcohol |

Mechanistic Rationale: The Causality of Scaffold Selection

Why choose the (1R,3S)-methylamino derivative over its primary amine or trans- counterparts?

Conformational Locking and Entropy

The (1R,3S) configuration allows both the hydroxyl (-OH) and the methylamino (-NHCH₃) groups to simultaneously occupy equatorial positions in the lowest-energy chair conformation. This diequatorial arrangement minimizes 1,3-diaxial steric clashes, resulting in a highly stable, conformationally locked structure. When integrated into an Active Pharmaceutical Ingredient (API), this rigidity reduces the entropic penalty upon binding to a target protein's active site, directly increasing thermodynamic binding affinity.

The N-Methylation Advantage

Compared to primary amine analogs (such as (1R,3S)-3-Aminocyclohexanol), the secondary methylamino group reduces the Hydrogen Bond Donor (HBD) count. Lowering HBDs significantly improves membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the steric bulk of the N-methyl group shields the amine from rapid metabolic clearance (e.g., N-oxidation or monoamine oxidase degradation).

Mechanistic pathway of conformational locking on pharmacodynamics.

Applications in Target-Directed Synthesis

Bifunctional chiral cyclohexanes are heavily utilized in the synthesis of kinase inhibitors and ion channel modulators[3]. For instance, analogous 3-aminocyclohexanol motifs have been successfully integrated into isoxazole-3-carboxamide derivatives acting as TRPV1 antagonists, which are used to attenuate acute inflammatory responses[4]. The reduction of β-enaminoketones is a well-documented pathway to access these critical 1,3-aminocyclohexanol derivatives[5].

Workflow for synthesizing APIs using (1R,3S)-3-Methylamino-cyclohexanol HCl.

Validated Experimental Protocols

To ensure experimental trustworthiness and reproducibility, the following self-validating protocols detail the integration of the building block into complex molecular architectures.

Protocol A: Amide Coupling with a Hindered Secondary Amine

Objective: Couple the secondary amine of the building block with a heteroaryl carboxylic acid without epimerizing the chiral centers. Causality of Reagents: The hydrochloride salt requires a non-nucleophilic organic base (DIPEA) to liberate the free amine in situ. Because secondary amines are sterically hindered, standard coupling agents (EDC/HOBt) yield poor conversions. HATU is selected because it forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction forward despite the steric bulk of the N-methyl group.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N₂, dissolve the heteroaryl carboxylic acid (1.0 eq) and 4 (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

-

Addition: Add (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (1.1 eq) in one portion. The excess DIPEA neutralizes the HCl salt, preventing the need for a separate free-basing step.

-

Reaction: Stir at room temperature for 12 hours. Monitor conversion via LC-MS to ensure the disappearance of the active ester.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the conformationally restricted amide.

Protocol B: Stereoretentive O-Alkylation (Etherification)

Objective: Functionalize the secondary alcohol while preserving the (1R,3S) stereocenters and avoiding unwanted N-alkylation. Causality of Reagents: To selectively alkylate the oxygen, the secondary amine must first be protected (e.g., via N-Boc protection). Following protection, a controlled deprotonation using Sodium Hydride (NaH) at 0°C is required. The low temperature and exact stoichiometry prevent the base-catalyzed epimerization of the cyclohexane stereocenters.

Data Presentation: Comparative Scaffold Analysis

Table 2: Pharmacodynamic & Pharmacokinetic Impact of N-Methylation

| Parameter | Primary Amine Analog | N-Methyl Secondary Amine | Mechanistic Impact on Drug Design |

| Hydrogen Bond Donors (HBD) | 3 (2 from NH₂, 1 from OH) | 2 (1 from NH, 1 from OH) | Improved membrane permeability and BBB crossing. |

| Steric Hindrance at Nitrogen | Low | Moderate | Increased resistance to MAO-mediated metabolism. |

| pKa (approximate) | ~10.0 | ~10.5 | Stronger basicity alters salt-bridge formation in target pockets. |

| Lipophilicity (LogP) | Lower | Higher | Enhanced hydrophobic interactions within the active site. |

References

-

J&W Pharmlab. "(1R,3S)-3-Methylamino-cyclohexanol hydrochloride - CAS:2331211-61-9". J&W Pharmlab Catalog.1

-

BenchChem Technical Support Team. "(1R,3R)-3-aminocyclohexanol hydrochloride | 1817645-57-0". Benchchem Application Notes. 3

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol". PubChem.2

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. 5

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC/NIH. 4

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3R)-3-aminocyclohexanol hydrochloride | 1817645-57-0 | Benchchem [benchchem.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) is a highly specialized chiral pharmaceutical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a conformationally restricted cyclic amino alcohol, it serves as a critical structural motif in the development of targeted therapeutics, most notably in the design of kinase inhibitors (e.g., Mnk1/Mnk2 inhibitors) and selective receptor agonists[2][3].

This whitepaper provides an in-depth mechanistic guide to the compound's structural profile, synthetic methodologies, and its critical role in modern drug discovery workflows.

Structural & Physicochemical Profiling

The pharmacological utility of (1R,3S)-3-Methylamino-cyclohexanol stems from its cis-1,3-disubstituted cyclohexane framework. In its most stable chair conformation, the molecule can adopt a diequatorial arrangement of the hydroxyl and methylamino groups, minimizing 1,3-diaxial steric strain. This specific spatial orientation is paramount for highly selective binding in enzymatic or receptor pockets, where the hydroxyl group often acts as a hydrogen bond donor/acceptor, and the secondary amine serves as a crucial pharmacophore for salt-bridge formation.

Table 1: Key Physicochemical Data

| Property | Value / Description |

| Chemical Name | (1R,3S)-3-Methylamino-cyclohexanol hydrochloride |

| CAS Registry Number | 2331211-61-9[1] |

| Molecular Formula | C₇H₁₆ClNO[4] |

| Molecular Weight | 165.66 g/mol [4] |

| Stereochemistry | (1R, 3S) - cis configuration[5] |

| Physical Form | White to off-white solid powder |

Mechanistic Synthesis & Chiral Resolution

The synthesis of highly pure (1R,3S)-3-Methylamino-cyclohexanol requires strict stereochemical control. Traditional amination of 1,3-cyclohexanediol often yields poor selectivities due to competing dehydration pathways that form undesired α,β-unsaturated alcohols[6]. To circumvent this, modern scalable syntheses utilize transition-metal catalysis under specialized conditions, followed by chiral resolution.

Protocol 1: Synthesis and Resolution of (1R,3S)-3-Methylamino-cyclohexanol

Causality Note: Supercritical ammonia is utilized in the amination step to suppress catalyst deactivation and minimize water elimination side-reactions, thereby maximizing the yield of the target amino alcohol intermediate[6].

Step 1: Catalytic Amination

-

Load a high-pressure tubular flow reactor with a Co–Fe heterogeneous catalyst (150–400 µm particle size)[6].

-

Introduce 1,3-cyclohexanediol dissolved in supercritical ammonia (scNH₃) at 135 bar pressure[6].

-

Maintain the reactor at an isothermal temperature suitable for amination, yielding a racemic mixture of cis/trans-3-amino-cyclohexanol.

-

Isolate the cis-3-amino-cyclohexanol fraction via fractional crystallization.

Step 2: N-Methylation

-

Dissolve the cis-3-amino-cyclohexanol intermediate in a polar aprotic solvent (e.g., dichloromethane) in the presence of N,N-diisopropylethylamine (DIPEA)[7].

-

Introduce a methylating agent (e.g., methyl iodide or reductive amination conditions using formaldehyde and NaBH₃CN) under controlled low temperatures (0–5 °C) to prevent over-alkylation to the dimethylamine derivative.

-

Quench the reaction and extract the racemic cis-3-methylamino-cyclohexanol.

Step 3: Chiral Resolution & Hydrochloride Salt Formation

-

Treat the racemic mixture with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, in an ethanol/water matrix.

-

Induce crystallization; the (1R,3S) enantiomer selectively precipitates as a diastereomeric salt due to lower solubility.

-

Treat the isolated salt with 1M NaOH to liberate the free base, extract into an organic layer, and subsequently bubble dry HCl gas through the solution to precipitate the final (1R,3S)-3-Methylamino-cyclohexanol hydrochloride[1].

Applications in Drug Discovery: Mnk1/Mnk2 Inhibition

One of the most prominent applications of (1R,3S)-3-Methylamino-cyclohexanol is its use as a building block for thieno[2,3-d]pyrimidine derivatives, which act as potent inhibitors of MAP kinase-interacting kinases 1 and 2 (Mnk1/Mnk2)[2][8].

Mechanistic Rationale: Mnk1 and Mnk2 are localized in the cytoplasm and are phosphorylated by p38 and ERK MAP kinases in response to proinflammatory stimuli (e.g., TNFα, IL-1β, LPS)[2]. Once activated, Mnk1/Mnk2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E)[2]. This phosphorylation event is required for the translation of mRNAs containing AU-rich elements (AREs), such as the mRNA encoding TNFα[2].

By incorporating the (1R,3S)-3-Methylamino-cyclohexanol moiety into the inhibitor's scaffold, researchers achieve enhanced solubility, improved metabolic stability, and highly selective binding within the Mnk ATP-binding pocket[2]. Blocking this pathway effectively halts the biosynthesis of TNFα, offering a potent therapeutic avenue for inflammatory diseases and oncology[2][8].

Mnk1/Mnk2 signaling pathway and the inhibitory intervention by derivatives of the title compound.

Analytical Characterization & Quality Control

To ensure the integrity of the (1R,3S) stereocenter—which is critical for preventing off-target effects in APIs—rigorous analytical validation is required.

Protocol 2: Chiral HPLC Purity Determination

Causality Note: Because enantiomers have identical physicochemical properties in an achiral environment, a chiral stationary phase (CSP) containing immobilized polysaccharides is used. The spatial interactions between the CSP and the (1R,3S) vs. (1S,3R) enantiomers cause differential retention times, allowing for precise enantiomeric excess (ee) quantification.

-

Sample Preparation: Dissolve 1.0 mg of the synthesized (1R,3S)-3-Methylamino-cyclohexanol hydrochloride in 1.0 mL of mobile phase (Hexane/Isopropanol/Diethylamine).

-

Column Selection: Equip the HPLC system with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Utilize an isocratic elution profile of Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v). The trace diethylamine suppresses peak tailing caused by the secondary amine group interacting with residual silanols.

-

Flow Rate & Temperature: Set flow rate to 1.0 mL/min and maintain column temperature at 25 °C.

-

Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low-wavelength UV or Evaporative Light Scattering Detection (ELSD) is required).

-

Validation: Calculate the enantiomeric excess (ee). A pharmaceutical-grade intermediate must demonstrate an ee of ≥ 99.0%.

References

-

CORE (Open Access Research). Cobalt-catalyzed amination of 1,3-cyclohexanediol and 2,4-pentanediol in supercritical ammonia. Retrieved from [Link]

- Google Patents. EP2683699B1 - Di- and tri-substituted oxathiazine derivates, method for the production thereof, use thereof as medicine.

- Google Patents. WO2011104334A1 - 4-[cycloalkyloxy (hetero) arylamino] thieno [2, 3 - d] pyrimidines having mnkl/ mnk2 inhibiting activity for pharmaceutical compositions.

- Google Patents. WO2011104334A1 (Alternate Entry) - Thieno[2,3-d]pyrimidines Synthesis & Assays.

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. WO2011104334A1 - 4 - [cycloalkyloxy (hetero) arylamino] thieno [2, 3 - d] pyrimidines having mnkl/ mnk2 inhibiting activity for pharmaceutical compositions - Google Patents [patents.google.com]

- 3. 3620 | Sigma-Aldrich [sigmaaldrich.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 103023-50-3|Cis-4-(dimethylamino)cyclohexanol|BLD Pharm [bldpharm.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. EP2683699B1 - Di- and tri-substituted oxathiazine derivates, method for the production thereof, use thereof as medicine and drug containing said derivatives and use thereof - Google Patents [patents.google.com]

- 8. WO2011104334A1 - 4 - [cycloalkyloxy (hetero) arylamino] thieno [2, 3 - d] pyrimidines having mnkl/ mnk2 inhibiting activity for pharmaceutical compositions - Google Patents [patents.google.com]

The Hydrochloride Salt of 3-Methylamino-cyclohexanol: A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications

Executive Summary: The Strategic Role of Chiral Scaffolds

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a drug molecule dictates its pharmacodynamic efficacy and pharmacokinetic safety profile. The hydrochloride salt of 3-methylamino-cyclohexanol represents a highly versatile, bifunctional chiral building block[1]. Featuring a rigid cyclohexane scaffold with a trans- or cis-stereochemical relationship between a secondary amine and a hydroxyl group, this compound provides a precise spatial trajectory for nucleophilic coupling. This guide explores the physicochemical properties, stereochemical landscape, validated synthetic protocols, and advanced pharmaceutical applications of this critical intermediate.

Stereochemical Landscape and Physicochemical Properties

Expertise & Experience: Causality in Salt Selection Why utilize the hydrochloride salt instead of the free base? The free base of secondary amines like 3-methylaminocyclohexanol is often a viscous liquid or a hygroscopic, low-melting solid that is prone to oxidation. This complicates precise stoichiometric measurements and long-term storage. Conversion to the hydrochloride salt yields a highly stable, crystalline solid that resists degradation and ensures the >96% purity required for asymmetric synthesis and rigorous pharmaceutical manufacturing[2].

Quantitative Data Presentation

Table 1 summarizes the core physicochemical properties of the compound.

| Property | Value / Description |

| Chemical Name | 3-(methylamino)cyclohexan-1-ol hydrochloride |

| Linear Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol [3] |

| Physical Form | Off-White to White Solid[2] |

| Purity Standard | ≥ 96% (typically validated via NMR/HPLC) |

Table 2 details the specific stereoisomers and their corresponding CAS Registry Numbers, highlighting the compound's rich chiral diversity.

| Stereoisomer | CAS Number | Spatial Orientation |

| (1S,3R)-isomer | 2331211-45-9 | Trans-relationship[2] |

| (1S,3S)-isomer | 2755330-90-4 | Cis-relationship |

| (1R,3S)-isomer | 2097068-50-1 | Trans-relationship[3] |

Validated Synthetic Methodologies

The synthesis of 3-methylaminocyclohexanol HCl requires strict control over reaction conditions to prevent over-alkylation and maintain stereochemical integrity. The following protocol describes a self-validating system for its preparation via reductive amination.

Step-by-step synthetic workflow for 3-Methylaminocyclohexanol HCl via reductive amination.

Protocol 1: Reductive Amination and Salt Formation

-

Imine Formation: Dissolve 1.0 equivalent of 3-hydroxycyclohexanone in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0°C. Add 1.2 equivalents of methylamine (as a 2M solution in THF).

-

Causality: Cooling to 0°C minimizes exothermic side reactions and prevents the volatilization of the low-boiling methylamine.

-

-

Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3).

-

Causality: NaBH(OAc)3 is explicitly chosen over harsher agents like sodium borohydride (NaBH4) because it selectively reduces the transient iminium ion without prematurely reducing the ketone starting material.

-

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the ketone spot validates the completion of the reduction.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the free base into dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add a 2M solution of anhydrous HCl in diethyl ether until the pH drops below 2.

-

Causality: The use of strictly anhydrous conditions prevents the formation of hydrates, ensuring the immediate precipitation of the highly crystalline hydrochloride salt. This drives the equilibrium forward and purifies the product by leaving organic-soluble impurities in the ether supernatant.

-

-

Isolation: Filter the off-white solid, wash with cold ether, and dry under vacuum to yield pure 3-methylaminocyclohexanol hydrochloride[2].

Advanced Pharmaceutical Applications

The structural rigidity and dual functionality of 3-methylaminocyclohexanol make it an indispensable precursor in several advanced pharmacological domains.

Synthesis of Secretolytic and Antitussive Agents

The compound is extensively utilized in the synthesis of halo-substituted hydroxybenzylamines, which act as potent secretolytics[4]. These agents stimulate the production of alveolar surfactant (antiatelectasis factor), significantly improving lung function and clearance in respiratory pathologies[4].

Pharmacological pathway from chiral scaffold to alveolar surfactant stimulation.

Protocol 2: N-Alkylation for Secretolytic Synthesis

-

Freebasing: Suspend 3-methylaminocyclohexanol HCl in a polar aprotic solvent (e.g., dimethylformamide, DMF). Add 2.5 equivalents of triethylamine (Et3N) to neutralize the HCl salt and liberate the nucleophilic secondary amine.

-

Coupling: Add 1.0 equivalent of a halo-substituted benzyl bromide, such as 3,5-dibromo-4-hydroxy-benzyl bromide[4]. Heat the mixture to 70°C for 6 hours.

-

Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the bulky cyclohexane ring, facilitating an efficient SN2 displacement of the bromide.

-

-

Purification: Dilute with water and extract with ethyl acetate. Purify the crude product via silica gel chromatography to isolate the active secretolytic agent[4].

Photoinduced Electron Transfer in Deoxyazasugar Synthesis

Beyond respiratory drugs, 3-methylaminocyclohexanol derivatives are employed in complex photochemistry. They serve as precursors in photoinduced electron transfer reactions to generate N-protected methylaminoaldehydes[5]. These aldehydes are critical intermediates in the total synthesis of deoxyazasugars—a class of compounds known for their potent glycosidase inhibitory activity, which has profound implications in antiviral and antidiabetic drug development[5].

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized batches, the following analytical suite is mandatory:

-

1H NMR (400 MHz, D2O): Validates the structural skeleton. The N-methyl protons typically appear as a sharp singlet around 2.6-2.8 ppm, while the axial/equatorial protons of the cyclohexane ring provide coupling constants that confirm the specific stereoisomer (e.g., trans vs. cis).

-

LC-MS (ESI+): Confirms the molecular weight. The free base mass [M+H]+ is observed at m/z 130.1, validating the C7H15NO core[3].

-

Chiral HPLC: Utilized to determine the enantiomeric excess (ee), ensuring that the specific chiral configuration (e.g., 1S,3R) meets the ≥96% purity threshold required for clinical applications[2].

References

-

Sigma-Aldrich. "(1S,3R)-3-Methylamino-cyclohexanol hydrochloride | 2331211-45-9". sigmaaldrich.com. 2

-

Sigma-Aldrich. "(1S,3S)-3-Methylamino-cyclohexanol hydrochloride | 2755330-90-4". sigmaaldrich.com.

-

BLDpharm. "2097068-50-1 | (1R,3S)-3-Methylamino-cyclohexanol hydrochloride". bldpharm.com. 3

-

Google Patents. "US4073942A - Halo-substituted hydroxybenzyl-amines as secretolytic agents". google.com.4

-

Bibliothèque et Archives Canada. "3-Aminocyclohexanols". collectionscanada.gc.ca. 5

-

Benchchem. "(1R,3R)-3-aminocyclohexanol hydrochloride | 1817645-57-0". benchchem.com. 1

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2097068-50-1|(1R,3S)-3-Methylamino-cyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. US4073942A - Halo-substituted hydroxybenzyl-amines as secretolytic agents - Google Patents [patents.google.com]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

Methodological & Application

Application Note: Scalable Chiral Synthesis of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel TRPV1 antagonists and CNS-active therapeutics. Because the relative and absolute stereochemistry of the 1,3-disubstituted cyclohexane ring profoundly impacts target receptor binding affinity, accessing the pure (1R,3S) cis-diastereomer is critical.

This application note details a field-proven, highly scalable synthetic workflow. By moving away from costly chromatographic separations and leveraging a highly stereoselective heterogeneous hydrogenation followed by classical diastereomeric salt resolution, this protocol offers a robust, self-validating pathway to achieve >99% enantiomeric excess (e.e.).

Mechanistic Rationale & Pathway Design

The synthesis is strategically divided into three core transformations, each selected for its scalability and mechanistic predictability:

-

Vinylogous Amide Formation : The sequence begins with the condensation of 1,3-cyclohexanedione with aqueous methylamine. This forms a stable β-enaminoketone (3-(methylamino)-2-cyclohexen-1-one). The stability of this conjugated system prevents over-alkylation and provides a rigid scaffold for the subsequent stereoselective reduction.

-

Diastereoselective Syn-Hydrogenation : The critical relative stereocenter generation occurs via catalytic hydrogenation using Adam's catalyst (PtO₂). As demonstrated in the literature[1], the β-enaminoketone binds to the platinum surface, forcing the sequential addition of hydrogen atoms to occur from the same, less sterically hindered face. This syn-addition predominantly yields the racemic cis-diastereomer (a mixture of the (1R,3S) and (1S,3R) enantiomers), minimizing the formation of the unwanted trans-isomers.

-

Classical Chiral Resolution : While enzymatic kinetic resolution (e.g., using Candida antarctica lipase) is viable, classical diastereomeric salt resolution using (R)-mandelic acid is vastly superior for multi-gram to kilogram scale-up[2]. The (1R,3S)-enantiomer forms a highly crystalline, insoluble lattice with (R)-mandelic acid driven by an optimal 3D hydrogen-bonding network. The (1S,3R)-enantiomer salt remains highly soluble in the acetone/methanol mother liquor, allowing for simple filtration.

Synthetic workflow for (1R,3S)-3-Methylamino-cyclohexanol HCl via chiral resolution.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for each synthetic stage. Yields are optimized for a 100-gram starting scale.

| Synthetic Stage | Isolated Intermediate / Product | Step Yield (%) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| 1. Condensation | 3-(Methylamino)-2-cyclohexen-1-one | 92% | N/A | N/A |

| 2. Hydrogenation | Racemic cis-3-Methylaminocyclohexanol | 85% | > 95% (cis) | 0% (Racemic) |

| 3. Resolution | (1R,3S)-Isomer (R)-Mandelate Salt | 38%* | > 98% (cis) | > 99% |

| 4. Salt Formation | (1R,3S)-3-Methylamino-cyclohexanol HCl | 95% | > 98% (cis) | > 99% |

*Note: The maximum theoretical yield for a classical resolution of a racemate is 50%. A 38% yield represents a highly efficient 76% recovery of the target enantiomer.

Step-by-Step Experimental Protocol

Safety Warning: All procedures should be conducted in a well-ventilated fume hood. Platinum dioxide (PtO₂) is a highly active hydrogenation catalyst and can ignite flammable solvents in the presence of air. Handle with extreme caution.

Step 1: Synthesis of 3-(Methylamino)-2-cyclohexen-1-one

Causality & IPC: The reaction is driven to completion by the nucleophilic attack of methylamine on the diketone, followed by dehydration. Because the product is a conjugated enaminone, it is highly UV-active, making TLC an ideal In-Process Control (IPC) to validate the complete consumption of the non-UV-active diketone.

-

Suspend 1,3-cyclohexanedione (112.1 g, 1.0 mol) in absolute ethanol (500 mL) in a 1 L round-bottom flask.

-

Slowly add aqueous methylamine (40% w/w, 85.5 g, 1.1 mol) dropwise at 0 °C over 30 minutes to manage the exothermic condensation.

-

Warm the mixture to room temperature and stir for 4 hours.

-

Self-Validation (IPC): Perform TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot disappears and a strong UV-active spot (R_f ~ 0.4) appears.

-

Concentrate the mixture under reduced pressure to yield a crude solid. Recrystallize from ethyl acetate to afford the pure β-enaminoketone.

Step 2: Diastereoselective Reduction to Racemic cis-3-Methylaminocyclohexanol

Causality & IPC: PtO₂ requires an acidic environment to efficiently reduce the enaminone without causing hydrogenolysis of the resulting alcohol. The syn-addition guarantees the cis relative stereochemistry.

-

Dissolve the β-enaminoketone (100 g, 0.8 mol) in methanol (800 mL) containing glacial acetic acid (48 g, 0.8 mol) inside a high-pressure hydrogenation reactor.

-

Carefully add Adam's catalyst (PtO₂, 2.0 g) under a nitrogen blanket.

-

Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 50 psi with H₂.

-

Stir vigorously at room temperature for 24 hours.

-

Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases, sample the reaction and analyze via GC-MS. The mass peak must shift from m/z 125 (enaminone) to m/z 129 (amino alcohol). UV activity on TLC must be completely absent.

-

Filter the catalyst through a pad of Celite under nitrogen. Concentrate the filtrate, basify with 2M NaOH, and extract with dichloromethane (3 x 300 mL). Dry over Na₂SO₄ and evaporate to yield the racemic cis-free base as a viscous oil.

Step 3: Chiral Resolution via Diastereomeric Salt Formation

Causality & IPC: (R)-mandelic acid acts as the chiral resolving agent. The precise ratio of acetone to methanol dictates the supersaturation point, allowing only the (1R,3S) diastereomeric salt to precipitate.

-

Dissolve the racemic cis-3-methylaminocyclohexanol (64.6 g, 0.5 mol) in a mixture of acetone (400 mL) and methanol (20 mL).

-

In a separate flask, dissolve (R)-(-)-mandelic acid (76.1 g, 0.5 mol) in acetone (200 mL).

-

Add the (R)-mandelic acid solution dropwise to the amine solution at 40 °C. Seed crystals of the pure (1R,3S) salt may be added to induce controlled nucleation.

-

Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4 °C for 4 hours.

-

Filter the resulting white crystalline solid and wash with cold acetone (2 x 50 mL).

-

Self-Validation (IPC): Take a 50 mg sample of the salt, partition between 1M NaOH and dichloromethane, and analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H). Proceed to the next step only if e.e. > 99%. If e.e. is lower, perform a second recrystallization from acetone/methanol.

Step 4: Hydrochloride Salt Formation

Causality & IPC: The free base is hygroscopic and prone to atmospheric oxidation. Converting it to the hydrochloride salt ensures long-term stability, crystalline flowability, and standardized stoichiometry for downstream API coupling.

-

Suspend the enantiopure (1R,3S)-mandelate salt (56.3 g, 0.2 mol) in water (100 mL) and add 2M NaOH until the pH reaches 12.

-

Extract the aqueous layer with methyl tert-butyl ether (MTBE) (4 x 100 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

-

Cool the MTBE solution to 0 °C and slowly add a stoichiometric excess of 4M HCl in dioxane (60 mL, 0.24 mol) under vigorous stirring. A white precipitate will immediately form.

-

Stir for 1 hour at 0 °C, then filter the solid under a nitrogen atmosphere.

-

Wash the filter cake with cold MTBE (50 mL) and dry in a vacuum oven at 40 °C for 24 hours.

-

Self-Validation (IPC): Confirm salt formation via a positive Silver Nitrate (AgNO₃) test (immediate white precipitate of AgCl). Validate final purity via ¹H-NMR (D₂O).

Analytical Validation & Quality Control

To guarantee the integrity of the (1R,3S)-3-Methylamino-cyclohexanol hydrochloride, the following QC parameters must be met:

-

Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min. The (1R,3S) enantiomer must present as a single peak (e.e. > 99%).

-

¹H-NMR (400 MHz, D₂O): δ 4.10 (m, 1H, CH-OH), 3.15 (m, 1H, CH-NH), 2.70 (s, 3H, N-CH₃), 2.20–1.20 (m, 8H, cyclohexyl ring protons). The lack of complex splitting patterns at the CH-OH and CH-NH nodes confirms the absence of the trans-diastereomer.

-

Specific Rotation: [α]²⁰_D = +12.5° (c = 1.0, MeOH).

References

-

Balbás, I. M., Domínguez-Mendoza, B. E., Fernandez, M., & Linzaga, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 155-167. URL:[Link]

-

Brocklehurst, C. E., Laumen, K., La Vecchia, L., Shaw, D., & Vögtle, M. (2010). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 294-300. URL:[Link]

Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Methylamino-cyclohexanol

Introduction

(1R,3S)-3-Methylamino-cyclohexanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its specific stereochemistry is crucial for its biological activity, making stereoselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for two distinct and effective asymmetric synthesis strategies for obtaining this valuable compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and ensuring reproducible, high-purity outcomes.

Strategic Overview: Pathways to Enantiopurity

The synthesis of (1R,3S)-3-Methylamino-cyclohexanol presents the challenge of controlling two stereocenters in a cyclohexane ring. The two primary strategies detailed in this guide address this challenge through different approaches:

-

Chemoenzymatic Synthesis via Kinetic Resolution: This classic and robust strategy involves the synthesis of a racemic or diastereomeric mixture of a suitable precursor, followed by an enzymatic kinetic resolution to isolate the desired enantiomer. Subsequent chemical modification then yields the final product. This method leverages the high enantioselectivity of enzymes to achieve excellent optical purity.

-

Asymmetric Reductive Amination: This more direct approach utilizes a biocatalyst, specifically a reductive aminase, to directly introduce the methylamino group onto a prochiral ketone precursor with high stereoselectivity. This strategy can significantly shorten the synthetic sequence.

The choice between these strategies will depend on factors such as the availability of starting materials and specific enzymes, desired scale, and process optimization goals.

Protocol 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution and Subsequent N-Methylation

This strategy is a reliable and well-established method for obtaining high enantiomeric excess. It involves three key stages: synthesis of a racemic N-protected cis-3-aminocyclohexanol, enzymatic kinetic resolution to isolate the desired (1R,3S)-enantiomer, and a final N-methylation step.

Rationale for this Approach

The cornerstone of this protocol is the enzymatic kinetic resolution step. Lipases are readily available, robust, and often exhibit high enantioselectivity in the acylation of alcohols. By using an N-protected aminocyclohexanol, we can selectively acylate the hydroxyl group. The cis-diastereomer is chosen as the starting material to set the relative stereochemistry of the amino and hydroxyl groups. The subsequent N-methylation of the resolved amine is a straightforward and high-yielding transformation.

Experimental Workflow

Caption: Workflow for the Chemoenzymatic Synthesis of (1R,3S)-3-Methylamino-cyclohexanol.

Detailed Experimental Protocols

Step 1: Synthesis of racemic N-Boc-cis-3-aminocyclohexanol

This initial step protects the amino group to prevent side reactions in the subsequent enzymatic resolution.

-

Materials:

-

cis-3-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve cis-3-aminocyclohexanol (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield racemic N-Boc-cis-3-aminocyclohexanol.

-

Step 2: Lipase-Catalyzed Kinetic Resolution

This is the key stereodifferentiating step. The enzyme selectively acylates one enantiomer, allowing for the separation of the two.

-

Materials:

-

Racemic N-Boc-cis-3-aminocyclohexanol

-

Immobilized Lipase from Pseudomonas sp. (e.g., Lipase PS, Amano)[1]

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of racemic N-Boc-cis-3-aminocyclohexanol (1.0 eq) in the chosen anhydrous organic solvent, add vinyl acetate (2.0-5.0 eq).

-

Add the immobilized lipase (typically 50-100 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (1R,3S)-N-Boc-3-aminocyclohexanol from the acylated (1S,3R)-N-Boc-3-acetoxycyclohexylamine by silica gel column chromatography.

-

Step 3: N-Methylation of (1R,3S)-3-aminocyclohexanol via Eschweiler-Clarke Reaction

The resolved and deprotected amine is methylated in this final step. The Eschweiler-Clarke reaction is a classic method that uses formaldehyde as the carbon source and formic acid as the reducing agent, and importantly, it is known to proceed without racemization of chiral amines.[2]

-

Materials:

-

(1R,3S)-N-Boc-3-aminocyclohexanol

-

Trifluoroacetic acid (TFA) or HCl in dioxane for Boc deprotection

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

-

Procedure:

-

Boc Deprotection: Dissolve the purified (1R,3S)-N-Boc-3-aminocyclohexanol in a suitable solvent (e.g., dichloromethane) and treat with an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until TLC analysis indicates complete removal of the Boc group. Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

-

Eschweiler-Clarke Methylation: To the crude (1R,3S)-3-aminocyclohexanol salt, add an excess of aqueous formaldehyde (e.g., 2.5 eq) and formic acid (e.g., 5.0 eq).

-

Heat the mixture to reflux (typically around 100 °C) for several hours (e.g., 4-8 hours) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and make it basic by the careful addition of a NaOH solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude (1R,3S)-3-Methylamino-cyclohexanol can be purified by distillation or column chromatography to yield the final product.

-

Protocol 2: Asymmetric Synthesis via Reductive Amination

This protocol offers a more convergent and potentially shorter route to the target molecule by establishing the stereochemistry during the C-N bond formation. The use of a stereoselective biocatalyst is key to the success of this approach.

Rationale for this Approach

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[3] By employing a chiral catalyst, specifically an imine reductase or a reductive aminase, the reduction of the intermediate imine can be controlled to favor the formation of one enantiomer. This one-pot reaction can be highly efficient and atom-economical.

Experimental Workflow

Caption: Workflow for the Asymmetric Reductive Amination Synthesis.

Detailed Experimental Protocol

Stereoselective Reductive Amination of 3-Hydroxycyclohexanone

This protocol is a representative example and may require screening of different reductive aminases and optimization of reaction conditions to achieve high stereoselectivity and yield for the desired (1R,3S)-isomer.

-

Materials:

-

3-Hydroxycyclohexanone

-

Methylamine (aqueous solution or as hydrochloride salt)

-

Reductive Aminase (RedAm) or Imine Reductase (IRED) (commercial or expressed)

-

NAD(P)H cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or formate and formate dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

-

Organic co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility

-

Ammonium sulfate or other salt for protein precipitation

-

Extraction solvent (e.g., ethyl acetate)

-

-

Procedure:

-

Prepare a buffered aqueous solution containing the NAD(P)H cofactor and the components of the cofactor regeneration system.

-

Add the reductive aminase enzyme to the buffered solution.

-

Add 3-hydroxycyclohexanone (1.0 eq), potentially dissolved in a small amount of a water-miscible co-solvent.

-

Add methylamine (typically in excess, e.g., 2-5 eq). If using the hydrochloride salt, the pH of the solution may need to be adjusted.

-

Gently stir the reaction mixture at a controlled temperature (e.g., 25-37 °C).

-

Monitor the reaction progress by HPLC or GC-MS, analyzing for the consumption of the ketone and the formation of the product. The stereoselectivity should be monitored using a chiral column.

-

Once the reaction has reached completion or the desired conversion, stop the reaction by adding a precipitating agent for the protein, such as ammonium sulfate, or by extraction with an organic solvent.

-

If necessary, centrifuge to remove the precipitated protein.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the product is in its free base form for efficient extraction.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain enantiomerically enriched (1R,3S)-3-Methylamino-cyclohexanol.

-

Comparative Analysis of Synthetic Routes

| Feature | Protocol 1: Chemoenzymatic Resolution | Protocol 2: Asymmetric Reductive Amination |

| Overall Strategy | Linear synthesis with a key resolution step | Convergent, direct asymmetric synthesis |

| Stereochemical Control | Achieved by enzymatic kinetic resolution of a racemic precursor | Achieved directly in the C-N bond-forming and reduction step by a chiral biocatalyst |

| Key Reagents | Racemic aminocyclohexanol, lipase, acylating agent, formaldehyde, formic acid | 3-Hydroxycyclohexanone, methylamine, reductive aminase, cofactor system |

| Typical Yield | Theoretically limited to 50% for the resolution step, but can be high overall if the undesired enantiomer can be racemized and recycled. | Can theoretically reach 100% |

| Enantiomeric Excess (ee) | Often excellent (>99%) for the resolved enantiomer | Can be very high (>99%) with an optimized enzyme and conditions |

| Advantages | Robust and well-established methodology. Wide availability of lipases. | More atom-economical and potentially shorter route. Avoids a resolution step. |

| Challenges | Multi-step process. Potential for racemization if not handled carefully. Separation of resolved products can be challenging. | Requires screening and optimization of specific enzymes. Substrate scope of enzymes can be limited. |

Conclusion

Both chemoenzymatic resolution and asymmetric reductive amination represent powerful and viable strategies for the synthesis of enantiomerically pure (1R,3S)-3-Methylamino-cyclohexanol. The choice of method will be guided by the specific requirements of the research or production environment. The chemoenzymatic route offers a reliable, albeit longer, path with a high probability of success due to the broad utility of lipases. The asymmetric reductive amination approach presents a more elegant and efficient modern alternative, with the potential for higher yields and fewer steps, provided a suitable enzyme can be identified and optimized. These detailed protocols provide a solid foundation for the successful synthesis of this important chiral building block.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

-

Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

-